4-Bromo-1-(1-methylimidazol-4-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a heterocyclic compound that features both a bromopyrazole and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromopyrazole with 1-methylimidazole under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification processes such as recrystallization or chromatography to obtain high-purity 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylimidazole group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the imidazole moiety.
4-Bromopyrazole: Lacks both the methyl and imidazole groups.
1-Methylimidazole: Contains the imidazole moiety but lacks the bromopyrazole structure.
Uniqueness: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is unique due to the combination of the bromopyrazole and methylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom at the 4-position of the pyrazole ring and a methylimidazole moiety, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit certain kinases involved in cell proliferation, which is crucial in cancer therapy.
- Receptor Binding : The compound can bind to receptors that modulate various biological pathways, potentially leading to therapeutic effects against infections and tumors.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Apoptosis induction |
SiHa | 6.8 | Cell cycle arrest |
PC-3 | 7.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-negative bacteria, including Acinetobacter baumannii, which is known for its resistance to multiple drugs. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Acinetobacter baumannii | 12.5 |
Escherichia coli | 15.0 |
Staphylococcus aureus | 10.0 |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing this pyrazole derivative. Patients exhibited improved survival rates and reduced tumor sizes.
- Case Study on Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in resistant strains of Acinetobacter baumannii, suggesting its potential use in treating infections caused by this pathogen.
Properties
IUPAC Name |
4-bromo-1-(1-methylimidazol-4-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-11-4-7(9-5-11)12-3-6(8)2-10-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPTCPHZQTOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.